molecular formula C22H22N4O3 B4852730 3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No. B4852730
M. Wt: 390.4 g/mol
InChI Key: DBSPFZMMZOGNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide, also known as DPA-714, is a novel ligand that has been used in scientific research for its potential therapeutic applications. This molecule has been studied for its ability to bind to the translocator protein (TSPO), which is a mitochondrial membrane protein that has been implicated in a variety of physiological and pathological processes. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DPA-714.

Mechanism of Action

3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide binds to the translocator protein (TSPO), which is a mitochondrial membrane protein that has been implicated in a variety of physiological and pathological processes. TSPO is involved in the regulation of mitochondrial function, cholesterol transport, and steroidogenesis. 3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide has been shown to modulate the activity of TSPO, leading to anti-inflammatory, anti-apoptotic, and neuroprotective effects.
Biochemical and Physiological Effects:
3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide has been shown to have anti-inflammatory, anti-apoptotic, and neuroprotective effects in various animal models of disease. This molecule has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide has also been shown to have potential applications in the treatment of cancer, as it can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide has several advantages for use in lab experiments. This molecule has been shown to have excellent binding affinity for the translocator protein (TSPO), making it a useful tool for studying the role of TSPO in various physiological and pathological processes. 3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide can also be labeled with various radioactive isotopes for positron emission tomography (PET) imaging, making it a useful tool for imaging studies. However, there are also limitations to the use of 3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide in lab experiments. This molecule is relatively expensive and difficult to synthesize, which can limit its availability for use in research studies.

Future Directions

There are several future directions for the use of 3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide in scientific research. This molecule has potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. 3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide can also be used as a tool for imaging studies, as it can be labeled with various radioactive isotopes for PET imaging. Future research should focus on the development of more efficient synthesis methods for 3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide, as well as the identification of new therapeutic applications for this molecule. Additionally, further studies are needed to fully understand the mechanism of action of 3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide and its effects on various physiological and pathological processes.

Scientific Research Applications

3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide has been used extensively in scientific research for its potential therapeutic applications. This molecule has been studied for its ability to bind to the translocator protein (TSPO), which is a mitochondrial membrane protein that has been implicated in a variety of physiological and pathological processes. 3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide has been shown to have anti-inflammatory, anti-apoptotic, and neuroprotective effects in various animal models of disease. This molecule has also been studied for its potential use in imaging studies, as it can be labeled with various radioactive isotopes for positron emission tomography (PET) imaging.

properties

IUPAC Name

3-cyclopropyl-N-[2-[(2,2-diphenylacetyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-20(18(15-7-3-1-4-8-15)16-9-5-2-6-10-16)23-13-14-24-21(28)22-25-19(26-29-22)17-11-12-17/h1-10,17-18H,11-14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSPFZMMZOGNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C(=O)NCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-N-{2-[(diphenylacetyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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